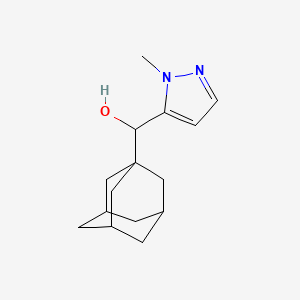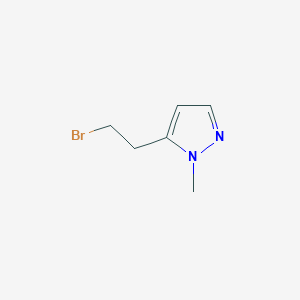![molecular formula C12H16N2O3 B1529484 N-(2H,3H-furo[3,2-b]pyridin-3-yl)carbamate de tert-butyle CAS No. 1803595-42-7](/img/structure/B1529484.png)
N-(2H,3H-furo[3,2-b]pyridin-3-yl)carbamate de tert-butyle
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate” consists of a furo[3,2-b]pyridine core, which is a bicyclic system containing a furan ring fused with a pyridine ring. The compound also contains a carbamate group, which is an ester derived from carbamic acid .Applications De Recherche Scientifique
Propriétés chimiques
“N-(2H,3H-furo[3,2-b]pyridin-3-yl)carbamate de tert-butyle” a un numéro CAS de 1803595-42-7 et une masse moléculaire de 236,27. Il est généralement stocké à température ambiante et se présente sous forme de poudre .
Activité antituberculeuse
Ce composé présente une similarité structurale avec une série de nouveaux dérivés substitués-N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide. Ces dérivés ont été conçus, synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra .
Intermédiaire de synthèse
“tert-Butyl N-(2-{[({1-méthyl-5-[(triphénylméthyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}éthyl)carbamate” est un intermédiaire important dans la synthèse de la céftolazane . Cela suggère que “this compound” pourrait potentiellement être utilisé comme intermédiaire dans la synthèse d'autres composés.
Mécanisme D'action
Target of Action
The primary targets of tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate . These factors can include temperature, pH, and the presence of other compounds.
Analyse Biochimique
Biochemical Properties
tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with proteins can lead to changes in their conformation and function, affecting cellular processes .
Cellular Effects
The effects of tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic activity . These changes can result in various cellular responses, including proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic or toxic effects.
Dosage Effects in Animal Models
The effects of tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular function . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in metabolic activity, affecting the overall cellular metabolism . These interactions are essential for understanding how the compound influences biochemical processes at the cellular level.
Transport and Distribution
The transport and distribution of tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in certain tissues . These interactions can influence the compound’s localization and its overall effects on cellular function.
Subcellular Localization
The subcellular localization of tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
tert-butyl N-(2,3-dihydrofuro[3,2-b]pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-8-7-16-9-5-4-6-13-10(8)9/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKQDVFOHNLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



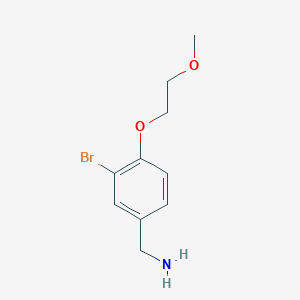
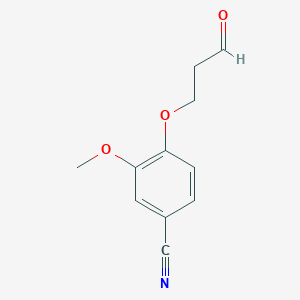

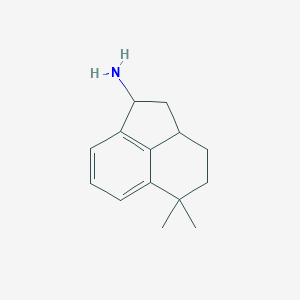
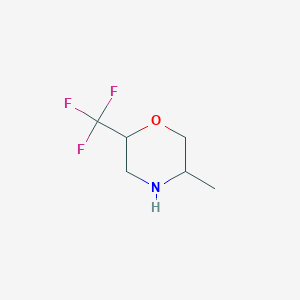
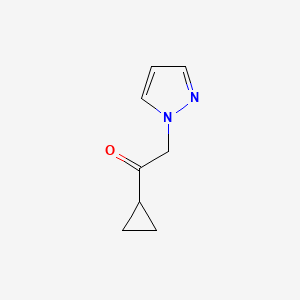

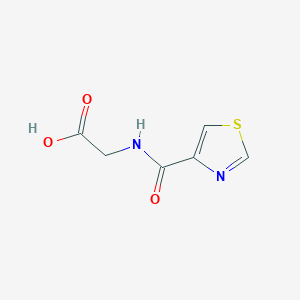
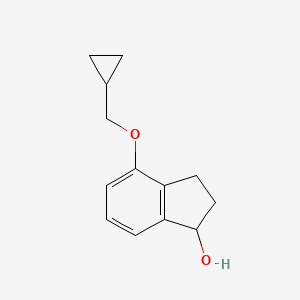
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)

